N-(4-Chloro-3-formyl-benzyl)-acetamide

Description

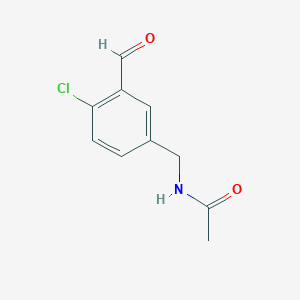

N-(4-Chloro-3-formyl-benzyl)-acetamide is an acetamide derivative featuring a benzyl group substituted with a chlorine atom at the 4-position and a formyl group at the 3-position. Such compounds are typically synthesized via nucleophilic substitution or condensation reactions involving chloro-benzylamine intermediates and acetylating agents .

Properties

Molecular Formula |

C10H10ClNO2 |

|---|---|

Molecular Weight |

211.64 g/mol |

IUPAC Name |

N-[(4-chloro-3-formylphenyl)methyl]acetamide |

InChI |

InChI=1S/C10H10ClNO2/c1-7(14)12-5-8-2-3-10(11)9(4-8)6-13/h2-4,6H,5H2,1H3,(H,12,14) |

InChI Key |

FHDUUGRPAJUQTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1=CC(=C(C=C1)Cl)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N-(4-Chloro-3-formyl-benzyl)-acetamide with structurally related acetamide derivatives, based on substituent effects, synthesis, and properties:

Table 1: Structural and Physicochemical Comparisons

Key Comparison Points

Chlorine substituents (e.g., in N-(4-chlorobenzyl) derivatives ) improve lipophilicity, which may enhance membrane permeability in biological systems.

Stereochemical and Structural Features Compounds like (S)-N-[1-(4-Chlorophenyl)-2-nonynyl]acetamide exhibit stereoselectivity (tR = 11.1 min) due to chiral centers , whereas planar aromatic systems (e.g., naphthalene in ) influence crystal packing via π-π interactions. Dihedral angles (e.g., 60.5° in ) between aromatic rings affect molecular conformation and intermolecular interactions.

Physicochemical Properties

- The thiazole-based analog has a higher predicted density (1.588 g/cm³) compared to benzyl/phenyl acetamides, likely due to sulfur’s atomic weight.

- Melting points vary significantly; for example, the allyl-substituted compound in melts at ~125°C, while naphthyl derivatives decompose at 421°C .

Synthetic Methodologies

- Condensation with triethylamine (e.g., ) is common for acetamide synthesis, while stereoselective routes employ chiral HPLC analysis .

Research Implications and Gaps

- Pharmacological Potential: Benzothiazole acetamides in (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide) are patented for therapeutic applications, suggesting that the target compound’s formyl group could be leveraged for drug design.

- Structural Uncertainties : The target compound’s exact bond lengths and crystal structure remain uncharacterized. Comparative data from indicate that substituents significantly influence these parameters.

- Contradictions: notes bond-length variations (e.g., N1–C2 = 1.347 Å vs. 1.30 Å in analogs), which may arise from differing electronic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.